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Application Notes
Prenyl acetate (3-methyl-2-butenyl acetate) is a volatile ester recognized for its significant

contribution to the flavor profiles of various fruits and fermented beverages. Its distinct aroma is

characterized by sweet, fruity, and green notes, often described as reminiscent of pear,

banana, and apple.[1][2][3][4] As a flavoring agent, it is utilized to impart or enhance these fruity

characteristics in a wide range of food products, including confectioneries, beverages, and

baked goods.[1][5]

From a chemical standpoint, prenyl acetate is formed from the esterification of prenol (3-

methyl-2-buten-1-ol) and an acetyl donor, a reaction that occurs naturally in plants and can be

replicated synthetically for commercial production. Its relatively high volatility makes it a key

contributor to the top notes of a flavor profile, providing an initial fresh and fruity impression.[6]

[7] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated prenyl
acetate and concluded that it poses no safety concern at current levels of intake when used as

a flavoring agent.[8]

The application of prenyl acetate extends beyond simple addition; it is a valuable tool in

building complex and nuanced flavor profiles. It can be used to add freshness to cherry and

raspberry flavors, complement citrus and floral notes, and create a more authentic, ripe fruit
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character in flavor formulations.[9][10] Understanding its sensory thresholds and behavior in

different food matrices is critical for its effective application in flavor development.

Data Presentation
Quantitative data for prenyl acetate is essential for its precise application in flavor

formulations. The following tables summarize its key chemical and sensory properties.

Table 1: Chemical and Physical Properties of Prenyl Acetate

Property Value Reference

Synonyms
3-Methyl-2-butenyl acetate,

Isopentenyl acetate
[1][11][12]

CAS Number 1191-16-8 [1]

Molecular Formula C₇H₁₂O₂ [1]

Molecular Weight 128.17 g/mol [1]

Appearance Colorless liquid [1]

Boiling Point 151-152 °C (at 752 mmHg) [13][14]

Density 0.917 g/mL (at 25 °C) [14]

Flash Point 49 °C (121 °F) [14]

Vapor Pressure 2.278 mmHg (at 23 °C) [15]

Table 2: Organoleptic Properties and Occurrence of Prenyl Acetate
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Parameter Description Reference

Odor Profile
Fruity, sweet, green, pear,

banana, apple
[2][3][4][5][16]

Taste Profile
Sweet, banana, fruity, ripe,

floral, green
[1][10][13]

Taste Threshold in Water 30 ppm [1][10][13]

Natural Occurrence
Ylang-ylang oil (0.02% -

0.89%), Asian pears
[13][17][18]

Recommended Usage Level
0.02% - 1.6% in perfume

compounds
[8]

Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, quantification, and

sensory evaluation of prenyl acetate.

Protocol 1: Enzymatic Synthesis of Prenyl Acetate via
Lipase-Catalyzed Esterification
This protocol describes a solvent-free method for the synthesis of prenyl acetate, which is

favored for its environmental friendliness and high selectivity. It is adapted from general

procedures for lipase-catalyzed flavor ester synthesis.[2][9][16]

3.1.1 Objective: To synthesize prenyl acetate using an immobilized lipase catalyst.

3.1.2 Materials & Equipment:

Prenol (3-methyl-2-buten-1-ol), ≥98% purity

Vinyl acetate, ≥99% purity (Acyl donor)

Immobilized Candida antarctica Lipase B (CALB), such as Novozym® 435

Hexane (for product extraction and analysis)
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Anhydrous Sodium Sulfate

50 mL screw-capped flasks

Orbital shaker incubator

Gas chromatograph with a flame ionization detector (GC-FID)

Rotary evaporator

3.1.3 Procedure:

Reactant Preparation: In a 50 mL screw-capped flask, combine prenol and vinyl acetate. A

typical molar ratio is 1:1.5 (prenol:vinyl acetate). For a lab-scale reaction, start with 10 mmol

of prenol (0.86 g) and 15 mmol of vinyl acetate (1.29 g).

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is

typically between 10-25% (w/w) of the total substrate weight. For the example above, this

would be approximately 0.2 to 0.5 g.

Reaction Incubation: Securely cap the flask and place it in an orbital shaker incubator. Set

the temperature to 40-50 °C and the agitation speed to 200 rpm.

Reaction Monitoring: Allow the reaction to proceed for 4-24 hours. The progress can be

monitored by taking small aliquots (e.g., 10 µL) at different time intervals, diluting them with

hexane, and analyzing by GC-FID to determine the conversion rate.

Enzyme Separation: Once the desired conversion is achieved, separate the immobilized

enzyme from the product mixture by simple filtration or decantation. The enzyme can be

washed with hexane, dried, and reused for subsequent batches.

Product Purification: The excess acyl donor (vinyl acetate) and any unreacted alcohol can be

removed from the liquid product using a rotary evaporator under reduced pressure.

Analysis: Confirm the purity of the synthesized prenyl acetate using GC-FID or GC-MS.
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Protocol 2: Quantification of Prenyl Acetate in a Fruit
Matrix using HS-SPME-GC-MS
This protocol provides a method for the extraction and quantification of prenyl acetate from a

fruit sample (e.g., pear tissue) using Headspace Solid-Phase Microextraction (HS-SPME)

coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This is a common technique

for analyzing volatile organic compounds in food.[19][20][21]

3.2.1 Objective: To quantify the concentration of prenyl acetate in a fruit sample.

3.2.2 Materials & Equipment:

Fruit sample (e.g., pear)

Sodium chloride (NaCl)

Deionized water

Internal standard (e.g., 2-octanol or a deuterated analog of prenyl acetate)

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

Heated magnetic stirrer or water bath with agitation

GC-MS system

3.2.3 Procedure:

Sample Preparation:

Homogenize 5.0 g of fresh fruit tissue with 5.0 mL of deionized water.

Transfer the homogenate to a 20 mL headspace vial.

Add 2.0 g of NaCl to the vial to increase the ionic strength of the matrix and promote the

release of volatile compounds.
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Spike the sample with a known concentration of the internal standard (e.g., 10 µL of a 100

ppm solution of 2-octanol in ethanol).

Immediately seal the vial.

HS-SPME Extraction:

Place the vial in a heated agitator (e.g., 50 °C).

Allow the sample to equilibrate for 15 minutes with agitation.

Expose the SPME fiber to the headspace of the vial for 30 minutes under continued

heating and agitation.

GC-MS Analysis:

After extraction, immediately desorb the SPME fiber in the GC injector port, which is

typically held at 250 °C, for 5 minutes in splitless mode.

GC Conditions (Example):

Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film

thickness).

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Oven Program: Start at 40 °C (hold for 3 min), ramp to 180 °C at 5 °C/min, then ramp to

240 °C at 20 °C/min (hold for 5 min).

MS Conditions (Example):

Ion Source: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 35-350.

Acquisition Mode: Scan mode for identification and Selected Ion Monitoring (SIM) mode

for quantification, using characteristic ions for prenyl acetate (e.g., m/z 43, 68, 69) and

the internal standard.
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Quantification:

Identify prenyl acetate based on its retention time and mass spectrum compared to an

authentic standard.

Construct a calibration curve using standard solutions of prenyl acetate with a fixed

concentration of the internal standard.

Calculate the concentration of prenyl acetate in the sample by relating the peak area ratio

of the analyte to the internal standard against the calibration curve.

Protocol 3: Sensory Evaluation of Prenyl Acetate using
Triangle Test
This protocol outlines a triangle test, a common discriminative sensory method, to determine if

a perceptible difference exists between a standard product and a product to which prenyl
acetate has been added.[6][17][22]

3.3.1 Objective: To determine if the addition of prenyl acetate at a specific concentration

creates a sensorially perceptible difference in a food or beverage base.

3.3.2 Materials & Equipment:

Food/beverage base (e.g., pear juice, unflavored yogurt).

Prenyl acetate solution (prepared at the desired concentration).

Sensory panel of at least 20-30 trained or consumer panelists.

Identical, odor-free sample cups, coded with random 3-digit numbers.

Water and unsalted crackers for palate cleansing.

Sensory evaluation booths or a quiet, well-ventilated room.

Ballots for data collection.

3.3.3 Procedure:
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Sample Preparation:

Prepare two sets of samples: a control (A) consisting of only the food base, and a test

sample (B) consisting of the food base with the added prenyl acetate at the target

concentration.

For each panelist, prepare a tray with three samples. Two samples will be identical, and

one will be different. There are two possible combinations: AAB and BBA.

Present the combinations in a randomized and balanced order across all panelists (i.e.,

half the panelists receive AAB, the other half receive BBA).

Ensure all samples are served at the same temperature.

Sensory Evaluation:

Instruct panelists to evaluate the samples in the order presented (from left to right).

The panelists' task is to identify which of the three samples is different from the other two.

Panelists should cleanse their palate with water and crackers between samples.

Data Collection:

Each panelist circles the code of the sample they believe is the odd one out on their ballot.

Comments on the perceived differences can also be encouraged but are not part of the

primary statistical analysis.

Data Analysis:

Count the total number of correct responses.

Use a statistical table for the triangle test (based on the binomial distribution) to determine

if the number of correct identifications is significant at a chosen probability level (e.g., p <

0.05).
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If the number of correct responses meets or exceeds the critical value from the table, it

can be concluded that a significant and perceptible difference exists between the control

and the test sample.

Visualizations
Diagrams created using DOT language to illustrate key pathways and workflows.
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Biosynthesis of Prenyl Acetate
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Caption: Simplified biosynthetic pathway for Prenyl Acetate formation.
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Workflow for Prenyl Acetate Quantification

Sample Preparation Extraction Analysis
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Fruit Sample

2. Add NaCl &
Spike with Internal Std.

3. Seal in
Headspace Vial
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Incubate (e.g., 50°C)

5. Expose SPME Fiber
to Headspace

6. Desorb Fiber
in GC Injector

7. GC-MS Analysis
(Separation & Detection)

8. Data Processing &
Quantification

Click to download full resolution via product page

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

Contribution of Prenyl Acetate to a Pear Flavor Profile
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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